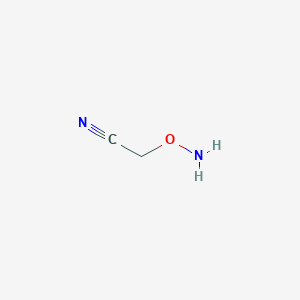

2-(Aminooxy)acetonitrile

Description

Conceptual Framework of Aminooxy Functionality in Chemical Synthesis

The aminooxy group (-ONH₂) is a cornerstone of modern chemical ligation and bioconjugation strategies, prized for its unique reactivity profile. rsc.orgnih.gov Its utility stems from a combination of high nucleophilicity and the ability to form stable products under mild conditions. rsc.org

The aminooxy group exhibits enhanced nucleophilicity compared to a simple amine, a phenomenon known as the "alpha effect". rsc.org This effect is attributed to the presence of an adjacent heteroatom (oxygen) with non-bonding electron pairs, which destabilizes the ground state of the nucleophile and stabilizes the transition state of its reaction, thereby increasing the reaction rate. rsc.org First observed in the 1960s, this principle makes the aminooxy group a potent nucleophile. rsc.org

Its primary and most utilized reaction is the chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond. rsc.orgnih.govd-nb.info This reaction is highly reliable and versatile, capable of proceeding under mild, aqueous conditions, and does not require metal catalysts that can interfere with biological molecules. rsc.org The resulting oxime linkage is significantly more stable towards hydrolysis than corresponding imines (Schiff bases), making it ideal for creating robust bioconjugates. rsc.orgnih.gov The high chemoselectivity of this reaction allows for the specific modification of molecules in complex environments, a cornerstone of bioorthogonal chemistry. rsc.orgacs.org

Table 1: Reactivity of the Aminooxy Group with Electrophiles

| Electrophile | Product | Reaction Conditions | Significance |

| Aldehydes / Ketones | Oxime | Mild, aqueous, slightly acidic pH (e.g., 4.5) frontiersin.org | Highly chemoselective, stable linkage, widely used in bioconjugation. rsc.orgnih.govacs.org |

| Acyl Chlorides | N-Oxyamide | Room temperature | Readily reacts where other functionalities might not. |

| Activated Carboxylic Acids | N-Oxyamide | Standard coupling conditions | Forms stable amide-like bonds. |

| Anhydrides and Imides | N-Oxyamide | Varies | Expands the range of possible conjugations. |

| Esters | N-Oxyamide | Requires more forcing conditions | Demonstrates versatility of the aminooxy group. |

| Epoxides | Amino alcohol derivative | Varies | Used in ring-opening reactions. |

| Alkyl Halides | Substituted hydroxylamine | Varies | Less common, but possible for creating specific linkages. |

This table is based on the general reactivity trends of the aminooxy group.

The nitrile, or cyano (-C≡N), group is a functional group of immense importance in organic synthesis, valued for its unique electronic properties and synthetic versatility. nih.govpnas.org The presence of a nucleophilic nitrogen atom, an electrophilic carbon center, and a π-system gives the nitrile group a rich and diverse reactivity profile. nih.govpnas.org

It is a key precursor to numerous other functional groups. pnas.org For instance, nitriles can be:

Hydrolyzed to form carboxylic acids or amides.

Reduced to yield primary amines using reagents like lithium aluminum hydride.

Reacted with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolysis.

Beyond these transformations, the nitrile group actively participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is involved in various cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes and [3+2] cycloadditions with azides, to construct complex carbo- and heterocyclic frameworks. nih.govpnas.org Furthermore, it can act as a directing group in C-H bond functionalization reactions or as a radical acceptor in cascade strategies, making it a powerful tool for molecular construction. nih.gov

Table 2: Key Synthetic Transformations of the Nitrile Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

| H₃O⁺, heat | Carboxylic Acid | Hydrolysis |

| H₂O₂, base | Amide | Hydrolysis |

| 1. LiAlH₄, 2. H₂O | Primary Amine | Reduction |

| 1. DIBAL-H, 2. H₂O | Aldehyde | Reduction |

| 1. R-MgBr, 2. H₃O⁺ | Ketone | Nucleophilic Addition |

| NaN₃ | Tetrazole | Cycloaddition |

This table summarizes some of the fundamental transformations of the nitrile functional group.

Significance of 2-(Aminooxy)acetonitrile as a Bifunctional Chemical Entity

2-(Aminooxy)acetonitrile incorporates both the highly reactive aminooxy group and the synthetically versatile nitrile group. This dual functionality makes it a valuable bifunctional linker or building block, where each group can be addressed in a controlled, sequential manner. google.comgoogle.com

The true synthetic power of 2-(Aminooxy)acetonitrile lies in the orthogonal reactivity of its two functional groups. The aminooxy group's chemoselective reaction with aldehydes and ketones occurs under mild conditions that leave the robust nitrile group untouched. rsc.orgd-nb.info This allows for a modular approach to synthesis.

A key synthetic strategy involves first using the aminooxy terminus for an oxime ligation. For example, 2-(Aminooxy)acetonitrile can be reacted with an aldehyde- or ketone-bearing molecule (e.g., a peptide, protein, or other complex substrate) to form a stable conjugate. nih.govd-nb.info This initial conjugation product retains the nitrile functionality, which is then available for subsequent transformations. The nitrile can be hydrolyzed to a carboxylic acid to introduce a negative charge or an additional coupling site, or it can be reduced to a primary amine for further derivatization. researcher.life This synergistic potential allows for the construction of complex molecular architectures that would be difficult to assemble otherwise. Bifunctional reagents like this are critical in fields ranging from drug discovery to materials science. google.comlouisville.edu

While 2-(Aminooxy)acetonitrile itself is primarily of interest in synthetic chemistry, its close structural analog, aminoacetonitrile (B1212223) (NH₂CH₂CN), has garnered significant attention in the fields of astrochemistry and prebiotic chemistry. google.comuky.edu Aminoacetonitrile is considered a key prebiotic molecule because it is a direct precursor to glycine, the simplest amino acid, through hydrolysis. d-nb.infogoogle.com

In 2008, aminoacetonitrile was detected in the interstellar medium, specifically in the large, dense star-forming region Sagittarius B2(N). frontiersin.orggoogle.com This detection provided strong evidence that the precursors to life's building blocks could form in space. Subsequent detections have been made in other hot molecular cores, such as G10.47+0.03. rsc.orgacs.org

Chemical models suggest that aminoacetonitrile can form on the surfaces of interstellar ice grains through reactions involving species like methanimine (B1209239) (CH₂NH), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN), which are all present in such environments. d-nb.infouky.edu One proposed pathway is a Strecker-like synthesis, where the reaction of these simple molecules, potentially driven by the energy from ultraviolet radiation, leads to the formation of aminoacetonitrile. d-nb.infogoogle.com The molecule is then thought to be released into the gas phase as the star heats the surrounding ice. nih.govuky.edu The confirmed presence of aminoacetonitrile in interstellar space supports the hypothesis that essential organic molecules could have been delivered to a young Earth by comets or meteorites, contributing to the origin of life. uky.edu

Table 3: Interstellar Detections of Aminoacetonitrile (NH₂CH₂CN)

| Astronomical Source | Column Density (cm⁻²) | Temperature (K) | Key Findings |

| Sagittarius B2(N) | 2.8 x 10¹⁶ | 100 | First confirmed interstellar detection; suggests formation on grain surfaces. google.com |

| G10.47+0.03 | 9.10 x 10¹⁵ | 122 | Confirms presence in another hot molecular core; abundance agrees with theoretical models. rsc.org |

| Sgr B2(N1) | 1.1 x 10¹⁷ | 200 | Detection of vibrationally excited states, providing more accurate column densities. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-aminooxyacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O/c3-1-2-5-4/h2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZVQCGPMAYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113501-34-1 | |

| Record name | 2-(aminooxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Aminooxy Acetonitrile and Aminooxy Nitrile Systems

Oxime Ligation: Core Reactivity of the Aminooxy Group

The fundamental reaction of the aminooxy group is its condensation with an aldehyde or a ketone to form a stable oxime linkage (specifically, an oxime ether). This process, known as oxime ligation, is highly chemoselective and can be performed in aqueous media, making it exceptionally valuable for modifying complex biomolecules. The reaction proceeds under mild conditions and, unlike some other ligation chemistries, does not require metal catalysts that could interfere with biological systems.

The mechanism involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield the final C=N-O linkage. The resulting oxime bond is significantly more stable towards hydrolysis compared to corresponding imine or hydrazone bonds, particularly at physiological pH. This stability is a key advantage for applications requiring robust covalent linkages. The enhanced nucleophilicity of the aminooxy group, attributed to the "alpha effect" where the adjacent oxygen atom's lone pair of electrons destabilizes the ground state of the nucleophile, contributes to the efficiency of this reaction. iris-biotech.de

Kinetic Investigations of Oxime Formation and Catalysis

Kinetic studies have revealed that oxime formation follows second-order kinetics, being first-order in both the aminooxy compound and the carbonyl reactant. The reaction rate is notably slow at neutral pH without a catalyst. For instance, the uncatalyzed reaction of an aminooxy-functionalized molecule with an aldehyde at low micromolar concentrations can take several hours to reach completion.

The rate of oxime formation is highly dependent on pH, with optimal rates typically observed in a slightly acidic environment (pH 4-5). This is due to the need for acid catalysis to facilitate the dehydration of the tetrahedral intermediate. However, at excessively low pH, the aminooxy nucleophile becomes protonated and non-reactive, slowing the initial attack on the carbonyl. The challenge for many biological applications is to accelerate this reaction at a neutral pH (around 7.4) where many biomolecules are most stable.

Table 1: Representative Second-Order Rate Constants (k₂) for Oxime Ligation This table presents illustrative data compiled from various studies to show the impact of catalysts and pH on reaction rates. Actual values can vary based on specific reactants, buffer conditions, and temperature.

| Carbonyl Reactant | Aminooxy Reactant | Catalyst (Concentration) | pH | Approx. k₂ (M⁻¹s⁻¹) |

| Benzaldehyde | Aminooxyacetyl Peptide | None | 7.0 | ~0.01 - 0.1 |

| Aldehyde-Protein | Aminooxy-PEG | Aniline (100 mM) | 7.0 | ~1 - 5 |

| Aldehyde-Protein | Aminooxy-PEG | p-Phenylenediamine (10 mM) | 7.0 | ~20 - 40 |

| Ketone (p-acetylphenylalanine) | Aminooxy-PEG | m-Phenylenediamine (500 mM) | 7.0 | ~0.5 - 2 |

Catalytic Acceleration Strategies (e.g., Aniline and Phenylenediamine Derivatives)

While effective, aniline catalysis can still be slow, especially for less reactive ketones or at low reactant concentrations. This led to the exploration of more potent catalysts. Research has shown that aniline derivatives with electron-donating substituents are superior catalysts. In particular, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have emerged as highly efficient catalysts.

p-Phenylenediamine (pPDA): This catalyst has demonstrated remarkable rate enhancements. In one model system at pH 7, pPDA (10 mM) was found to be about 19-fold more efficient than aniline and resulted in a 120-fold rate increase compared to the uncatalyzed reaction. wikipedia.org

m-Phenylenediamine (mPDA): While only modestly more effective than aniline at equivalent concentrations (about 2-fold), mPDA has significantly greater aqueous solubility. rsc.org This allows it to be used at much higher concentrations (up to 900 mM) than aniline (solubility limit ~100 mM), leading to a substantial increase in the observed reaction rate, making it up to 15 times more efficient in practice. rsc.orgorganic-chemistry.org

These advanced catalysts enable efficient oxime ligations to proceed under mild, physiological conditions (neutral pH, room temperature) even at low micromolar reactant concentrations. wikipedia.org

Table 2: Comparison of Catalytic Efficiency in Oxime Ligation at Neutral pH This table provides a qualitative and quantitative comparison of common catalysts for oxime ligation based on published findings.

| Catalyst | Relative Efficiency (vs. Aniline at same conc.) | Key Advantage(s) | Reference(s) |

| Aniline | Baseline | First effective nucleophilic catalyst. | interchim.fr |

| p-Phenylenediamine | ~19x faster | High catalytic activity even at low mM concentrations. | wikipedia.org |

| m-Phenylenediamine | ~2x faster | Very high aqueous solubility allows for use at high concentrations, leading to significant rate acceleration. | rsc.orgorganic-chemistry.org |

Impact of Structural and Environmental Factors on Reaction Rates

Several structural and environmental variables significantly influence the kinetics of oxime ligation.

Structure of the Carbonyl Reactant: The electrophilicity of the carbonyl group is paramount. Aldehydes are substantially more reactive than ketones, often by two orders of magnitude or more. broadpharm.com This is attributed to both reduced steric hindrance and greater electrophilicity in aldehydes. Among aldehydes, conjugated systems (e.g., α,β-unsaturated aldehydes) react more slowly than their non-conjugated counterparts. broadpharm.com

pH of the Reaction Medium: As discussed, the reaction is pH-dependent. While the optimal pH for uncatalyzed reactions is acidic (pH 4-5) to promote dehydration, the use of potent catalysts like phenylenediamines allows for rapid reactions at neutral pH (6.5-7.5), which is crucial for applications involving sensitive proteins. wikipedia.orgrsc.org

Reactant Concentration: Due to the second-order nature of the reaction, rates are directly proportional to the concentration of both the aminooxy and carbonyl reactants. Efficient catalysis becomes particularly critical when working with dilute solutions of biomolecules (low μM range). wikipedia.org

Solvent: While typically performed in aqueous buffers, the choice of solvent can impact reaction rates, primarily by affecting reactant solubility. For instance, ligations can be accelerated in solvent systems like anhydrous DMF, especially for less soluble reactants, though this can sometimes introduce side reactions. researchgate.net

Temperature: Increased temperature generally accelerates the reaction rate. However, for biological applications, reactions are typically performed at room temperature or 37°C to maintain the integrity of the biomolecules. Elevated temperatures can also increase the rate of hydrolysis of the reactants or the product oxime bond. rsc.org

Transformations Involving the Aminooxy Moiety

Beyond its primary role in oxime ligation, the aminooxy group and the resulting oxime ether can undergo further chemical transformations.

The aminooxy group is sensitive to certain oxidative conditions. This reactivity can be a limitation in some synthetic routes, for example, the free aminooxy group is often incompatible with the oxidative folding conditions used for producing disulfide-rich peptides. anu.edu.au This suggests that common oxidizing agents can lead to degradation of the moiety. However, protecting the aminooxy group, for instance with an Fmoc group, renders it stable to these conditions. researchgate.netanu.edu.au

Recent studies have also explored the electrochemically mediated cleavage of alkoxyamines (the product of oxime ligation). rsc.org Upon oxidation, these molecules can undergo mesolytic cleavage to yield nitroxides and carbocations, or oxoammonium ions and carbon-centered radicals, depending on the conditions. rsc.org This oxidative fragmentation can be influenced by the solvent and supporting electrolyte, suggesting that the stability of the oxime linkage can be modulated electrochemically. rsc.org

The C=N double bond of an oxime ether is susceptible to reduction. This transformation is a key method for converting the ligation product into a more stable amine linkage. A common and effective method for this is reductive amination.

Nucleophilic Substitution Reactions

In a typical SN2 reaction, the aminooxy group of 2-(aminooxy)acetonitrile would attack an electrophilic carbon center, displacing a leaving group. The efficiency of this process is influenced by the steric hindrance at both the nucleophile and the electrophile, as well as the electronic properties of the substituent on the aminooxy nitrogen nih.gov. The nitrile group, being electron-withdrawing, is expected to decrease the nucleophilicity of the adjacent aminooxy group to some extent.

The reaction of acetonitrile (B52724) itself as a nucleophile, though generally weak, can be catalytically activated. For example, a cooperative catalytic system involving a cationic ruthenium complex, an amine base (DBU), and NaPF6 has been shown to activate acetonitrile for nucleophilic addition to aldehydes and imines under mild conditions baranlab.org. This suggests that the nitrile group in 2-(aminooxy)acetonitrile could potentially be activated under similar conditions, although its primary reactivity is expected to be dominated by the aminooxy moiety.

Table 1: Factors Influencing Nucleophilic Substitution Reactions in Acetonitrile

| Factor | Description | Reference |

| Nucleophile Structure | Steric hindrance and electronic effects of substituents on the nucleophile significantly impact reactivity. | nih.gov |

| Solvent Effects | Acetonitrile, as a polar aprotic solvent, can influence the solvation of the nucleophile and the transition state, thereby affecting reaction rates. | gatech.edu |

| Leaving Group Ability | The nature of the leaving group is a critical determinant of the reaction rate, with good leaving groups facilitating faster reactions. | nih.gov |

| Catalysis | Lewis acids or other catalysts can activate either the nucleophile or the electrophile, enhancing the reaction rate. | baranlab.org |

Reactivity and Functionalization of the Nitrile Group

The nitrile group in 2-(aminooxy)acetonitrile and related systems is a versatile functional group that can undergo a variety of transformations.

Conversion of Aldehydes to Nitriles via Aminooxy Reagents

A significant application of aminooxy compounds is in the one-pot conversion of aldehydes to nitriles. This transformation typically proceeds through the in-situ formation of an O-substituted aldoxime, which then undergoes elimination to yield the nitrile elsevierpure.comresearchgate.netresearchgate.netyoutube.comorganic-chemistry.org. Various aminooxy reagents have been employed for this purpose, including O-phenylhydroxylamine and O-(diphenylphosphinyl)hydroxylamine (DPPH) elsevierpure.comresearchgate.net. The reaction is often carried out under mild conditions and tolerates a range of functional groups elsevierpure.com.

The general mechanism involves the initial condensation of the aldehyde with the aminooxy reagent to form an oxime ether intermediate. This is followed by an elimination reaction, which can be promoted by heat or a catalyst, to give the corresponding nitrile elsevierpure.comresearchgate.net. The choice of the O-substituent on the hydroxylamine can influence the efficiency of the elimination step.

Table 2: One-Pot Conversion of Aldehydes to Nitriles using Aminooxy Reagents

| Aldehyde | Aminooxy Reagent | Conditions | Yield (%) | Reference |

| 3-Pyridinecarboxaldehyde | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Toluene, 95 °C, 12 h | 60 | elsevierpure.com |

| trans-Cinnamaldehyde | O-(diphenylphosphinyl)hydroxylamine (DPPH) | Toluene, 85 °C | 85 | elsevierpure.com |

| 4-Hydroxy-3-methoxybenzaldehyde | O-Phenylhydroxylamine hydrochloride | Methanol/Phosphate buffer (4:1), 60 °C, 8 h | 99 | researchgate.net |

| N-Boc-4-piperidine-acetaldehyde | O-Phenylhydroxylamine hydrochloride | Methanol/Phosphate buffer (4:1), 60 °C, 72 h | 60 | researchgate.net |

Electrochemical Oxidative Decarboxylation to Nitriles via Iminyl Radicals

A modern and efficient method for nitrile synthesis involves the electrochemical oxidative decarboxylation of α-imino-oxy acids. This process generates iminyl radicals as key intermediates, which are then converted to nitriles beilstein-journals.orgnih.govnrel.govbeilstein-journals.org. This electrochemical approach offers a green and mild alternative to traditional methods that often require harsh reagents or metal catalysts nrel.govbeilstein-journals.org. The reaction proceeds under ambient conditions and exhibits a broad functional-group tolerance nih.gov.

The mechanism involves the anodic oxidation of the α-imino-oxy acid, leading to decarboxylation and the formation of an iminyl radical. This radical intermediate can then undergo further oxidation and deprotonation to yield the final nitrile product nih.gov. This method has been successfully applied to the synthesis of a variety of (hetero)aryl nitriles nih.gov.

Pathways to Nitrogen-Containing Heterocyclic Systems

The reactivity of the aminooxy and nitrile functionalities in 2-(aminooxy)acetonitrile and its derivatives can be harnessed for the synthesis of various nitrogen-containing heterocyclic systems youtube.comstackexchange.com. Iminyl radicals, generated from aminooxy precursors, are particularly valuable intermediates in the construction of heterocycles such as pyrrolines and indole-fused polycyclics beilstein-journals.orgu-tokyo.ac.jp. These radical cyclization reactions are often highly efficient and can be initiated under mild conditions, for example, through photoredox catalysis u-tokyo.ac.jp.

Furthermore, the nitrile group itself can participate in cyclization reactions to form heterocycles like pyridines and pyrazines youtube.comstackexchange.com. The synthesis of substituted pyridines can be achieved through condensation reactions involving β-aminocrotononitrile, a related amino-nitrile compound youtube.com. The synthesis of pyrazines often involves the condensation of α-aminoamides with 1,2-dicarbonyl compounds stackexchange.com. While direct examples utilizing 2-(aminooxy)acetonitrile were not found in the reviewed literature, its structural motifs suggest its potential as a precursor for such heterocyclic systems.

Advanced Spectroscopic and Computational Mechanistic Studies

Elucidation of N-O Bond Cleavage Mechanisms

The cleavage of the N-O bond is a fundamental process in the reactivity of aminooxy compounds and has been the subject of advanced spectroscopic and computational studies organic-chemistry.org. The N-O bond is relatively weak and can be cleaved either homolytically to generate nitrogen- and oxygen-centered radicals, or heterolytically organic-chemistry.org.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the bond dissociation energies (BDEs) of N-O bonds in various compounds baranlab.orgchemrxiv.org. These studies provide valuable insights into the factors that influence the stability of the N-O bond, such as the nature of the substituents on the nitrogen and oxygen atoms. For instance, DFT calculations can help predict whether a particular N-O bond is more likely to undergo homolytic or heterolytic cleavage under specific conditions chemrxiv.org. The choice of functional and basis set is crucial for obtaining accurate BDE values nrel.gov.

Spectroscopic Studies: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species generated from N-O bond cleavage youtube.com. By analyzing the EPR spectrum, information about the structure and electronic environment of the radicals can be obtained youtube.com. For example, the g-factor and hyperfine splitting constants can help to identify the specific nitrogen- and oxygen-centered radicals formed upon homolysis of the N-O bond. Coupled in situ NMR and EPR studies can provide real-time information on the kinetics and mechanisms of reactions involving radical intermediates nih.gov. Photolytic cleavage of N-O bonds has also been studied, with the outcome (homolysis vs. heterolysis) often depending on the solvent and the presence of photosensitizers researchgate.net.

Computational Chemistry (e.g., Density Functional Theory for Activation Energies)

The accuracy of DFT calculations is highly dependent on the chosen functional. chemrxiv.org The development of new functionals, such as the strongly constrained and appropriately normed (SCAN) functional, has improved the accuracy of simulations, although challenges remain in perfectly reproducing experimental data across all conditions. chemrxiv.org Density-corrected SCAN (DC-SCAN) has been shown to further elevate the accuracy of calculations for systems like water to a level comparable with coupled cluster theory. chemrxiv.org

DFT can also be used to understand the interaction energies between two reagents, providing a theoretical framework for predicting chemical reactivity. frontiersin.org By analyzing different terms in the expression for the minimum-interaction-energy, researchers can determine which factors control the reactivity in a given situation. frontiersin.org

The table below presents a hypothetical comparison of activation energies for different reactions involving an aminooxy-nitrile system, as could be determined by DFT calculations.

| Reaction Pathway | Reactants | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Cyclization | 2-(Aminooxy)acetonitrile | 5-membered ring | 25.3 |

| Dimerization | 2-(Aminooxy)acetonitrile x 2 | Linear dimer intermediate | 32.1 |

| Hydrolysis | 2-(Aminooxy)acetonitrile + H₂O | Tetrahedral intermediate | 18.5 |

Investigation of Radical Intermediates (e.g., High-Resolution Mass Spectrometry)

The involvement of radical intermediates in the reactions of aminooxy-nitrile systems is a crucial aspect of their mechanistic profile. The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex heterocyclic and carbocyclic structures. rsc.org The generation of nitrogen-centered radicals from precursors like N-benzylaminopyridinium species allows for diverse synthetic applications, including olefin carboamination and aza-Rubottom chemistry. nih.gov These electrophilic amidyl radicals can be trapped by various substrates, leading to the formation of new carbon-nitrogen bonds. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and characterization of these transient radical species. By providing exact mass measurements, HRMS can help to identify the elemental composition of intermediates and products, offering clues about the reaction mechanism.

Experimental evidence for radical pathways often comes from control experiments. For example, in the formation of lactams from certain nitrile-containing compounds, the incorporation of oxygen from O₂ points towards a radical mechanism involving a dioxetanimine intermediate. researchgate.net

The table below illustrates the types of radical intermediates that could be investigated in aminooxy-nitrile systems.

| Radical Intermediate | Method of Generation | Characterization Technique | Proposed Role in Reaction |

| Amidyl Radical | Reductive N-N bond cleavage | HRMS, EPR Spectroscopy | Electrophilic addition to olefins |

| Cyanomethyl Radical | Homolytic C-H bond cleavage | Isotope Labeling Studies | Chain propagation in polymerization |

| Peroxy Radical | Reaction with molecular oxygen | Trapping experiments | Oxidation of substrate |

Mass Spectrometry Fragmentation Analysis (e.g., McLafferty Rearrangement, α,β-Fragmentation)

Mass spectrometry is an indispensable tool for elucidating the structure of molecules through the analysis of their fragmentation patterns. wikipedia.org In the context of 2-(aminooxy)acetonitrile and related systems, specific fragmentation pathways can provide valuable structural information.

The McLafferty rearrangement is a well-known fragmentation reaction in mass spectrometry that is characteristic of molecules containing a keto-group or other unsaturated functionalities. wikipedia.orglibretexts.org It involves the transfer of a γ-hydrogen atom to the functional group, followed by cleavage of the α,β-bond. wikipedia.org While typically associated with carbonyl compounds, this rearrangement can also be observed in other systems. Studies on oxime and silyl oxime ethers have shown that structural factors, such as the presence of oxygen at the β-position and the stereochemistry of the oxime, can significantly influence the propensity for the McLafferty rearrangement. louisville.edulouisville.edunih.gov For instance, the McLafferty rearrangement is often more prominent for the E-isomers of oxime ethers compared to the Z-isomers. louisville.edu

α,β-Fragmentation , or α-cleavage, is another common fragmentation pathway, particularly for amines and ethers, where cleavage of the bond adjacent to the heteroatom occurs. miamioh.edulibretexts.org In aliphatic nitriles, fragmentation is often initiated by the loss of an electron from the nitrogen lone pair, leading to a variety of cleavage and rearrangement reactions. acs.org

The fragmentation of 2-(aminooxy)acetonitrile itself would be expected to show characteristic losses. For example, cleavage of the N-O bond or the C-C bond would lead to specific fragment ions. The presence of the nitrile group can also lead to the loss of HCN or a cyanomethyl radical.

The following table summarizes key fragmentation patterns observed in the mass spectra of aminooxy and nitrile compounds.

| Fragmentation Type | Description | Characteristic Fragment Ions (m/z) | Compound Class |

| McLafferty Rearrangement | γ-hydrogen transfer followed by α,β-bond cleavage | Varies depending on substrate | Carbonyls, Oximes, Esters |

| α-Cleavage | Cleavage of the bond adjacent to a heteroatom | M-1, M-15, M-29, etc. | Alcohols, Ethers, Amines |

| Loss of HCN | Elimination of hydrogen cyanide | M-27 | Nitriles |

| C-O Bond Cleavage | Cleavage of the carbon-oxygen single bond | Fragments corresponding to the two resulting radicals | Aminooxy compounds |

Applications of 2 Aminooxy Acetonitrile and Aminooxy Nitrile Chemistry in Organic Synthesis and Chemical Biology

Strategic Utility as a Building Block in Complex Molecule Synthesis

Acetonitrile (B52724) and its derivatives are recognized as important C2 building blocks in organic synthesis, valued for their ability to participate in a wide array of chemical transformations. researchgate.netmdpi.com The 2-(aminooxy)acetonitrile molecule inherits this synthetic versatility, with its two distinct functional groups offering orthogonal reactivity. The methyl protons adjacent to the nitrile group are acidic enough to be deprotonated, forming a nucleophilic cyanomethyl anion that can engage in various carbon-carbon bond-forming reactions. researchgate.net Concurrently, the nitrogen atom of the nitrile can act as a nucleophile, and the carbon atom is electrophilic, enabling participation in cyclization and addition reactions. ntnu.nonih.gov

This dual reactivity allows 2-(aminooxy)acetonitrile to serve as a precursor in the synthesis of diverse heterocyclic compounds, such as oxazoles, tetrazoles, and pyridines, which are common scaffolds in medicinal chemistry. ntnu.no For instance, the nitrile group can react with azides in 1,3-dipolar cycloadditions to form tetrazoles or participate in multi-component reactions with alkenes and an azide (B81097) source. ntnu.no The aminooxy group can be protected during these transformations and deprotected later to provide a handle for subsequent conjugation, making 2-(aminooxy)acetonitrile a strategic linchpin in the modular synthesis of complex, multifunctional molecules. semanticscholar.org

Advanced Bioconjugation Methodologies Through Oxime Ligation

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands as a cornerstone of bioconjugation chemistry. acs.org This reaction is highly chemoselective, proceeding efficiently under mild, aqueous conditions (typically pH 4-7) without the need for toxic metal catalysts. rsc.orgunivie.ac.at The resulting oxime bond is exceptionally stable under physiological conditions. univie.ac.at These characteristics make aminooxy-containing reagents, including derivatives of 2-(aminooxy)acetonitrile, ideal for the precise and stable modification of sensitive biological macromolecules. The reaction's reliability and versatility have led to its successful application in preparing a wide range of bioconjugates. rsc.orgunivie.ac.at

| Feature | Description | Significance in Chemical Biology |

|---|---|---|

| High Chemoselectivity | The aminooxy group reacts specifically with aldehydes and ketones, which are rare in native biological systems. | Allows for precise modification of target biomolecules in complex biological mixtures with minimal side reactions. univie.ac.at |

| Mild Reaction Conditions | The reaction proceeds efficiently in aqueous buffers at or near neutral pH and physiological temperatures. | Preserves the delicate three-dimensional structure and function of proteins, nucleic acids, and other biomolecules. rsc.org |

| Stable Covalent Bond | The resulting oxime linkage is highly stable against hydrolysis under physiological conditions. | Ensures the formation of robust, long-lasting conjugates for imaging, therapeutic, and diagnostic applications. univie.ac.at |

| Bioorthogonal | The reacting functional groups (aminooxy and carbonyl) are abiotic and do not interfere with native biological processes. | Enables the chemical modification of molecules in living cells and organisms without disrupting normal cellular functions. acs.org |

Site-specific modification of proteins is crucial for fundamental biological studies and for the development of protein-based therapeutics. researchgate.net Aminooxy chemistry provides a powerful tool for achieving this precision. One common strategy involves the enzymatic or chemical introduction of a ketone or aldehyde group at a specific site on a protein, such as the N-terminus. coledeforest.com This unique carbonyl handle can then be exclusively targeted by an aminooxy-functionalized molecule.

This approach has been particularly valuable for modifying disulfide-rich peptides, which are often challenging to functionalize without disrupting their complex folded structures. rsc.orgunivie.ac.at Researchers have developed strategies where a protected aminooxy group is incorporated during solid-phase peptide synthesis. nih.gov After purification and proper folding of the peptide, the aminooxy group is deprotected and ready for ligation to a carbonyl-containing payload, such as a drug, imaging agent, or polymer like polyethylene (B3416737) glycol (PEG). rsc.orgrsc.org This method allows for the creation of homogenous peptide conjugates with well-defined structures and functions. nih.govnih.gov

The functionalization of oligonucleotides is essential for applications in diagnostics, therapeutics (e.g., siRNA), and nanotechnology. acs.org Aminooxy-based "click" chemistry has been developed to facilitate the straightforward conjugation of various biologically relevant ligands to nucleic acids. acs.org

Modification can be achieved by incorporating a phosphoramidite (B1245037) building block containing a protected aminooxy group during automated solid-phase oligonucleotide synthesis. biomers.net Alternatively, a precursor functional group, such as a primary amine, can be introduced, which is then converted to an aminooxy handle post-synthetically. biomers.net Once the aminooxy-tethered oligonucleotide is prepared, it can be readily conjugated to any aldehyde- or ketone-modified ligand. acs.org This modular approach allows for the synthesis of oligonucleotides decorated with molecules that can enhance cellular uptake, enable targeted delivery, or serve as fluorescent probes. acs.org The stability of the oxime linkage is a significant advantage over other conjugation chemistries that may be less robust in a biological environment.

Glycoconjugates, such as glycoproteins and glycolipids, play critical roles in cell recognition, signaling, and immune responses. The synthesis of well-defined glycoconjugates is vital for developing novel vaccines and therapeutics. Aminooxy chemistry offers a precise method for linking carbohydrates to other molecules, such as proteins or lipids. nih.govnih.gov

The strategy often involves the synthesis of an aminooxy-functionalized glycoside. nih.gov By introducing the aminooxy group at the anomeric (reducing) end of the sugar, the rest of the carbohydrate's structure remains intact and available for biological recognition. nih.gov This aminooxy-glycan can then be chemoselectively ligated to a carrier protein that has been modified to display aldehyde or ketone groups. This method was successfully used to synthesize fragments of the Pseudomonas aeruginosa lipopolysaccharide outer core, creating specific epitopes intended for the development of conjugate vaccines. nih.gov

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell culture. nih.govmdpi.commdpi.com Oxime ligation serves as an excellent cross-linking chemistry for hydrogel fabrication due to its biocompatibility and controllable reaction kinetics. nih.gov

In a typical approach, multi-armed poly(ethylene glycol) (PEG) polymers functionalized with aminooxy end-groups are mixed with a di-aldehyde cross-linker, such as glutaraldehyde. nih.gov The rapid formation of stable oxime bonds results in the formation of a hydrogel network. The properties of these hydrogels can be precisely tuned. For example, the gelation rate can be controlled by adjusting the pH of the precursor solution, while the mechanical stiffness and swelling ratio can be modulated by changing the polymer concentration or the ratio of aminooxy to aldehyde groups. nih.gov Furthermore, bioactive molecules like the cell-adhesion peptide RGD can be incorporated into the hydrogel structure to enhance cell viability and proliferation, making these materials highly suitable for tissue engineering applications. nih.gov

| Parameter | Method of Control | Effect on Hydrogel Properties | Reference |

|---|---|---|---|

| Gelation Rate | Adjusting pH of the precursor solution. | More acidic conditions (e.g., pH 5-6) accelerate gelation; more basic conditions slow it down. | nih.gov |

| Mechanical Stiffness (Storage Modulus) | Increasing the weight percentage of the polymer (e.g., AO-PEG). | Higher polymer concentration leads to a denser network and increased stiffness. | nih.gov |

| Swelling Ratio & Water Content | Varying the cross-linking ratio (moles of aldehyde to moles of aminooxy). | A ratio closer to 1:1 creates a more tightly cross-linked network, decreasing the swelling ratio and water content. | nih.gov |

| Bioactivity | Incorporating carbonyl- or aminooxy-modified biomolecules (e.g., RGD peptide). | Covalently links signaling molecules into the hydrogel matrix to promote specific cell interactions. | nih.gov |

Development of Chemical Biology Probes and Tools

The unique reactivity of the aminooxy group has been harnessed to design innovative chemical probes for studying complex biological processes. These probes are often bifunctional, containing an aminooxy group for covalent capture of a target and a second handle for downstream detection or enrichment. nih.gov

A notable example is the development of an "aminooxy-alkyne" probe to detect and monitor protein ADP-ribosylation, a critical post-translational modification. nih.gov This probe uses its aminooxy function to react with the ADPr moiety on acidic amino acids (glutamate/aspartate). The probe's alkyne handle can then be used in a subsequent copper-catalyzed "click" reaction to attach a reporter tag, such as a fluorophore or biotin (B1667282), enabling visualization or affinity purification of the modified proteins. nih.gov Similarly, aminooxy probes have been designed to target natural products that contain reactive carbonyl groups, allowing for their identification and isolation from complex biological extracts. researchgate.net These tools provide researchers with powerful methods to investigate cellular events and discover new bioactive molecules.

Chemoselective Derivatization Reagents for Carbonyl Detection and Analysis

The aminooxy group of 2-(aminooxy)acetonitrile exhibits high chemoselectivity towards aldehydes and ketones, forming stable oxime linkages under mild conditions. researchgate.netyoutube.com This specific reactivity is harnessed in the development of derivatization reagents for the sensitive detection and quantification of carbonyl-containing compounds in complex biological matrices. The formation of an oxime ether introduces a tag that can enhance ionization efficiency in mass spectrometry (MS) or introduce a chromophore for UV-Vis detection. mdpi.com

The reaction, known as oximation, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding readily in a variety of solvents, including water. researchgate.net This has led to the development of a range of aminooxy-containing reagents designed to improve the analytical detection of carbonyl compounds, which are often implicated as markers of oxidative stress. oatext.com For instance, reagents incorporating a quaternary ammonium (B1175870) group linked to an aminooxy moiety have been shown to significantly increase detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). ntnu.no

Table 1: Comparison of Derivatization Reagents for Carbonyl Analysis

| Reagent Type | Reaction with Carbonyls | Advantages in Analysis |

|---|---|---|

| Aminooxy Reagents | Forms stable oxime ether | High chemoselectivity, stable linkage, improves MS ionization. researchgate.netyoutube.com |

| Hydrazine Reagents (e.g., DNPH) | Forms hydrazone | Widely used, provides UV chromophore. ntnu.no |

This table provides a general comparison of common carbonyl derivatization strategies.

Research has demonstrated the application of aminooxy-functionalized resins for the selective capture and enrichment of carbonyl-containing peptides and steroids from biological samples. oatext.com This approach combines sample cleanup and derivatization into a single step, facilitating subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). oatext.com The development of reagents like aminoxyTMT, which combines a carbonyl-reactive aminooxy group with a tandem mass tag, allows for both immunoblot profiling and quantitative mass spectrometry-based analysis of protein carbonylation. organic-chemistry.orgresearchgate.net

Engineering of Multifunctional Biopolymeric Constructs

The chemoselective ligation chemistry of the aminooxy group is a powerful tool for the modification and crosslinking of biopolymers to create functional biomaterials such as hydrogels. rsc.org Biopolymers like polysaccharides can be chemically or enzymatically modified to introduce aldehyde or ketone functionalities. Subsequent reaction with bifunctional or multifunctional aminooxy-containing crosslinkers, such as derivatives of 2-(aminooxy)acetonitrile, can lead to the formation of stable, three-dimensional hydrogel networks. louisville.edumdpi.com

A study on hyaluronan-based hydrogels demonstrated that the structural characteristics of the aminooxy-linker, including its length, rigidity, and the number of functional groups, significantly influence the kinetics of gelation and the mechanical properties of the resulting hydrogel. rsc.org The use of aminooxy-linkers is reported to enhance the stability of the hydrogels compared to those formed with amino or hydrazido analogues. rsc.org This methodology allows for the precise engineering of biopolymeric constructs with tunable properties for applications in tissue engineering and drug delivery.

The process typically involves two main steps:

Introduction of Carbonyl Groups: Biopolymers are functionalized to present aldehyde or ketone groups. For polysaccharides, this can be achieved through mild periodate (B1199274) oxidation of vicinal diols. youtube.com

Oxime Ligation: The functionalized biopolymer is then reacted with an aminooxy-containing molecule, such as a bis(aminooxy)alkane, to form crosslinks. rsc.org

This strategy enables the creation of biocompatible hydrogels under mild conditions, preserving the integrity of the biopolymer backbone.

Synthesis of Radiopharmaceutical Tracers for Research Applications

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), there is a growing demand for novel radiotracers for the early diagnosis and monitoring of diseases. mdpi.com The synthesis of these tracers often involves the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a biologically active molecule. Acetonitrile is a commonly used solvent in these radiosyntheses due to its favorable properties for nucleophilic substitution reactions. mdpi.comrug.nl

The aminooxy group provides a highly efficient method for the ¹⁸F-radiolabeling of biomolecules like peptides. rsc.orgresearchgate.net This strategy, known as prosthetic group labeling, involves a two-step approach:

An ¹⁸F-labeled prosthetic group containing a carbonyl moiety (an aldehyde or ketone) is synthesized.

This labeled prosthetic group is then conjugated to a biomolecule functionalized with an aminooxy group via oxime bond formation. rsc.orgresearchgate.net

This method is advantageous because the oxime ligation is highly chemoselective and can be performed under aqueous conditions, which are compatible with sensitive biomolecules. rsc.org For example, a novel ¹⁸F-labeled prosthetic ligand, [¹⁸F]-fluoro-PEG-benzaldehyde ([¹⁸F]-FPBA), has been developed to radiolabel peptides bearing an aminooxy functional group. rsc.orgresearchgate.net This approach allows for high radiochemical yields and purity, with the flexibility of purification by either solid-phase extraction (SPE) or HPLC. researchgate.net

Table 2: Key Steps in Aminooxy-Mediated Radiosynthesis of a PET Tracer

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Precursor Synthesis | Synthesis of a precursor molecule containing a leaving group for fluorination. | Acetonitrile (solvent), Kryptofix 2.2.2, Potassium Carbonate. |

| 2. Radiolabeling | Nucleophilic substitution with [¹⁸F]fluoride to produce the ¹⁸F-labeled prosthetic group. | [¹⁸F]Fluoride, heating. mdpi.com |

| 3. Conjugation | Reaction of the ¹⁸F-labeled prosthetic group with an aminooxy-functionalized biomolecule. | Oxime bond formation in an aqueous medium. rsc.org |

| 4. Purification | Isolation of the final radiolabeled bioconjugate. | Solid-Phase Extraction (SPE) or HPLC. researchgate.net |

This table outlines a general procedure for the synthesis of PET tracers using aminooxy chemistry.

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The surface properties of nanomaterials dictate their interaction with biological systems and are crucial for their application in diagnostics and therapeutics. Gold nanoparticles (AuNPs) are widely used due to their unique optical properties and the ease with which their surface can be modified, often through thiol-gold chemistry.

Aminooxy-functionalized thiol ligands represent a powerful tool for the "click" functionalization of AuNP surfaces. These ligands can be synthesized to contain a thiol group for covalent attachment to the gold surface and a terminal aminooxy group for subsequent conjugation reactions. This approach allows for the versatile attachment of a wide range of molecules containing aldehyde or ketone groups, such as drugs, imaging agents, or targeting moieties, to the nanoparticle surface.

One study describes the synthesis of a trifunctional amine-containing aminooxy alkane thiol ligand. This ligand was successfully incorporated onto gold monolayer protected clusters (MPCs) via a ligand exchange protocol. The resulting aminooxy-functionalized Au MPCs were then shown to readily react with various aldehyde-containing molecules through oximation. This strategy provides a robust and versatile platform for the preparation of multifunctional nanoparticles with tailored surface properties.

The key advantages of this functionalization strategy include:

Chemoselectivity: The aminooxy group reacts specifically with carbonyl compounds, allowing for bio-orthogonal ligation.

Mild Reaction Conditions: Oximation proceeds under conditions that are compatible with a wide range of functional groups and biomolecules.

Versatility: A diverse array of aldehyde- or ketone-containing molecules can be attached to the nanoparticle surface.

Catalysis and Nitrogen Transfer Reagents in Organic Transformations

The nitrile group in compounds like 2-(aminooxy)acetonitrile is a versatile functional group in organic synthesis. oatext.com While direct evidence for the catalytic activity of 2-(aminooxy)acetonitrile itself is not extensively documented in the reviewed literature, the reactivity of its constituent functional groups suggests potential roles in catalysis and as a reagent for nitrogen transfer.

Acetonitrile and other nitrile-containing compounds can serve as building blocks and reactants in various organic transformations. organic-chemistry.org The α-protons of nitriles can be deprotonated to form nucleophiles, and the nitrile group itself can undergo a variety of transformations, including hydrolysis to amides or reduction to amines. youtube.comresearchgate.net Catalytic systems involving transition metals have been developed to activate acetonitrile as a nucleophile for addition reactions to aldehydes and imines. researchgate.net

Furthermore, certain aminooxy compounds have been shown to act as chemoselective nitrogen transfer reagents. For example, O-(diphenylphosphinyl)hydroxylamine (DPPH) can be used for the one-pot conversion of aldehydes to nitriles. rsc.org This transformation proceeds via an initial oximation followed by a subsequent elimination reaction. While this specific example does not use 2-(aminooxy)acetonitrile, it highlights the potential of the aminooxy functionality to participate in nitrogen transfer reactions. The presence of both the aminooxy and nitrile groups in 2-(aminooxy)acetonitrile suggests that it could potentially be explored for similar or novel catalytic cycles and synthetic transformations.

Derivatives and Analogs of 2 Aminooxy Acetonitrile

Classification and Structural Features of Amino-Acetonitrile Derivatives

Amino-acetonitrile derivatives (AADs) are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same methylene (B1212753) carbon (H₂N−CH₂−C≡N). wikipedia.org This core structure is known as glycinonitrile. wikipedia.org These compounds are bifunctional, possessing both a nucleophilic amine and an electrophilic nitrile group, which makes the parent compound, aminoacetonitrile (B1212223), unstable at room temperature. wikipedia.org For this reason, it is often handled as a more stable salt, such as the chloride ([NCCH₂NH₃]⁺Cl⁻) or bisulfate salt. wikipedia.org

A significant class of synthetic AADs has been developed for anthelmintic applications. nih.govnih.gov These derivatives typically feature different aryloxy and aroyl moieties on the amino-acetonitrile core. nih.gov The general structure involves substitution on the amino group, creating more complex molecules while retaining the fundamental amino-acetonitrile framework. The discovery of these compounds has provided a new class of synthetic anthelmintics with a novel mode of action, capable of combating nematode strains that are resistant to existing drug classes. nih.govwormboss.com.au The key structural feature is the combination of the amino-acetonitrile core with various aromatic groups, which modulates the biological activity of the compounds. nih.gov

Table 1: Research Findings on Amino-Acetonitrile Derivatives (AADs)

| Derivative/Analog | Key Structural Feature | Noteworthy Finding | Reference |

| Monepantel (AAD 1566) | Aryloxy and aroyl moieties on an amino-acetonitrile core. | High activity against gastro-intestinal nematodes, including multi-drug-resistant isolates. | nih.gov |

| General AADs | Amino-acetonitrile core with various substitutions. | Act as nematode-specific acetylcholine (B1216132) receptor agonists, causing spastic paralysis in the parasite. | wikipedia.org |

| AAD 96 (racemic) | Racemic mixture with specific substitutions on the core. | Showed 84–100% efficacy at 1 mg/kg against drug-resistant nematode isolates in sheep. | nih.gov |

Aminooxy-Substituted Aliphatic and Alicyclic Compounds

Aminooxy-substituted compounds are those that contain the -ONH₂ functional group. When this group is attached to aliphatic or alicyclic scaffolds, it creates versatile chemical intermediates. Aliphatic compounds are non-aromatic hydrocarbons, which can be straight-chain, branched, or cyclic (alicyclic). funaab.edu.ng The introduction of an aminooxy group onto these carbon frameworks imparts unique reactivity.

The primary utility of the aminooxy group is its chemoselective reaction with aldehydes and ketones to form stable oxime linkages. louisville.edu This reaction, known as oximation, is a form of "click chemistry" because it is high-yielding, specific, and can be performed under mild, often aqueous, conditions. louisville.edu When the aminooxy moiety is part of an aliphatic or alicyclic structure, the resulting molecule can be used as a building block or linker in more complex syntheses. For instance, lower cycloalkanes like cyclopropane (B1198618) can be synthesized from α,ω-dihalogen derivatives of alkanes, and functionalizing such structures with an aminooxy group would create a reactive cyclic building block. funaab.edu.ng The stability and defined geometry of alicyclic rings like cyclopentane (B165970) and cyclohexane, which are naturally occurring in petroleum and terpenes, make them attractive scaffolds for attaching aminooxy groups for further chemical elaboration. funaab.edu.ng

Aminooxy-Functionalized Carboxylic Acids and Their Esters

The combination of an aminooxy group and a carboxylic acid or ester function within the same molecule creates a highly valuable bifunctional building block. mdpi.comresearchgate.net The carboxylic acid moiety is a cornerstone in biochemistry and drug design, found in essential molecules like amino acids. nih.gov Its functionalization allows for the formation of amide bonds, which are prevalent in biological systems. mdpi.com

Researchers have designed and synthesized sugar aminooxy acids by introducing both aminooxyl and carboxyl functions onto sugar skeletons. mdpi.comresearchgate.net These glycoaminooxy acids serve as multifunctional building blocks. The aminooxy group provides a handle for chemoselective ligation (e.g., oxime formation), while the carboxylic acid group can be activated to form N-oxyamide bonds, which are linkages resistant to chemical hydrolysis. mdpi.comresearchgate.net This dual functionality allows for the creation of novel glycoconjugates, such as N-oxyamide-linked oligosaccharides and glycopeptides. mdpi.comsemanticscholar.org The synthesis of these compounds often involves protecting one functional group while reacting the other, highlighting the importance of strategic chemical synthesis to utilize their full potential. mdpi.comresearchgate.net

Table 2: Examples of Aminooxy-Functionalized Acids and Esters

| Compound Type | Functional Groups | Application/Significance | Reference |

| Sugar Aminooxy Acids | Aminooxy group, Carboxyl group, Sugar scaffold | Building blocks for N-oxyamide-linked oligosaccharides and glycoconjugates. | mdpi.comresearchgate.net |

| Glycosyl α-Aminooxy Esters | Aminooxy group, Ester group, Glycosyl moiety | Used to generate novel glycopeptide mimics. | mdpi.com |

| Phthalimidooxyl Acid | Protected aminooxy group, Carboxyl group | Readily converted into an aminooxy ester for further synthesis. | researchgate.net |

Bio-Derived Aminooxy Conjugates (Peptides, Nucleosides, Carbohydrates)

The specific and mild reaction conditions of aminooxy chemistry have made it a powerful tool for the functionalization of biomolecules. mdpi.comresearchgate.net By introducing an aminooxy group onto peptides, nucleosides, or carbohydrates, scientists can create conjugates with novel properties and applications in biomedicine and bio-organic chemistry. researchgate.netsemanticscholar.org

Carbohydrates: Aminooxylated carbohydrates are key building blocks for constructing diverse molecular architectures. researchgate.net The aminooxy group can be introduced onto furanosyl and pyranosyl rings, and these modified sugars can then be conjugated to other molecules like peptides, dyes, or oligonucleotides through stable oxime bonds. researchgate.net This strategy is used to create mimetics of natural structures, which helps in studying carbohydrate-receptor interactions, and to develop multivalent systems like glycoclusters and glycodendrimers for applications such as immunomodulation. researchgate.net

Nucleosides and Oligonucleotides: Aminooxy groups can be incorporated into nucleosides, for example, at the 5' position. acs.org These modified nucleosides can then be used in the solid-phase synthesis of oligonucleotides. acs.orgnih.gov This allows for the attachment of various biologically relevant ligands to the nucleic acid strands. acs.org This "aminooxy click chemistry" (AOCC) strategy enables both bis-homo (two identical ligands) and bis-hetero (two different ligands) conjugation, which can enhance the therapeutic potential of oligonucleotides. acs.orgnih.gov

Peptides: The N-O bond within aminooxy acid-derived peptides has unusual conformational properties due to electron lone pair repulsion between the nitrogen and oxygen atoms. mdpi.comresearchgate.net This has been exploited to create specific turn structures in peptides, leading to the development of new foldamers. mdpi.comresearchgate.net Furthermore, aminooxy groups on peptides or peptoids allow for chemoselective ligation to other molecules, such as carbonyl-containing biomolecules or surfaces. nih.gov

Bridging Structures: Aminooxy-Containing Linkers and Multifunctional Scaffolds

Aminooxy-containing compounds are widely used as bifunctional linkers to connect two or more molecular entities. interchim.frgoogle.com These linkers possess an aminooxy group at one end for reaction with a carbonyl group (aldehyde or ketone) and another reactive functional group at the other end. louisville.edugoogle.com This second functional group can be an amine, a carboxylic acid, an azide (B81097), or a thiol, allowing for covalent coupling to a wide range of molecules, including proteins, peptides, and surfaces. interchim.frgoogle.com

The reaction between the aminooxy moiety and a carbonyl group forms a stable oxime ether linkage. louisville.edu This specific and high-yielding reaction makes aminooxy linkers ideal for bioconjugation, where mild reaction conditions are often required to preserve the function of biological molecules. louisville.edu Polyethylene (B3416737) glycol (PEG) chains are often incorporated into these linkers to act as hydrophilic spacers, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. interchim.frbroadpharm.com

These linkers are instrumental in various applications, from attaching fluorescent dyes and biotin (B1667282) tags to biomolecules for detection and purification, to creating complex molecular architectures for drug delivery and diagnostics. interchim.frnih.gov For example, a linker with a thiol-terminated domain and an aminooxy-terminated domain can be used to attach a fluorophore to gold nanoparticles. louisville.edu The ability to synthesize linkers of different lengths also allows for precise control over the distance between the conjugated molecules. nih.gov

Azanyl Carbamates Featuring Aminooxy Moieties

Azanyl carbamates are a rarely reported class of compounds that contain both a carbamate (B1207046) functional group and an aminooxy group. louisville.edu This structure is notable for its high ratio of heteroatoms (oxygen, nitrogen) to carbon. louisville.edu The carbamate group itself is a key structural motif in many therapeutic agents and is often used as a prodrug strategy to improve the stability and pharmacokinetic properties of parent compounds. nih.gov

The defining feature of an azanyl carbamate is the direct connection of an amine to an oxygen atom (the aminooxy group) within the carbamate structure. louisville.edu This moiety has unusual electronic properties and exhibits selective reactivity towards carbonyl groups. louisville.edu The synthesis of azanyl carbamates has been developed to be straightforward and efficient, yielding compounds that can facilitate organic transformations that are traditionally difficult to achieve under mild conditions. louisville.edu For example, specific azanyl carbamates have been shown to be effective in converting aldehydes to nitriles. louisville.edu The combination of the stable carbamate linkage with the reactive aminooxy group makes these compounds interesting candidates for catalysis and the development of novel chemical reagents. louisville.edu

Advanced Research Directions and Future Perspectives in 2 Aminooxy Acetonitrile Chemistry

Exploration of Novel Reaction Pathways and Chemoselectivities

The presence of two distinct reactive centers in 2-(aminooxy)acetonitrile—the aminooxy (-ONH₂) group and the nitrile (-C≡N) group—opens avenues for complex and chemoselective transformations. The aminooxy group is a potent nucleophile known for its rapid and specific reaction with carbonyl compounds to form stable oxime ethers. Conversely, the nitrile group's carbon atom is electrophilic and can participate in a variety of addition reactions. libretexts.org

Future research will likely focus on leveraging this duality to design novel reaction pathways. One area of exploration is the intramolecular versus intermolecular reactivity. Under specific catalytic conditions, it may be possible to induce reactions where one part of the molecule influences the reactivity of the other, leading to the formation of unique heterocyclic structures.

The chemoselectivity of 2-(aminooxy)acetonitrile in the presence of various reagents is a critical area of investigation. The challenge lies in selectively activating one functional group while leaving the other intact. For instance, the development of orthogonal protection-deprotection strategies would allow for sequential functionalization, greatly expanding the synthetic utility of this compound. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the chemoselectivity in cycloaddition reactions involving related nitrile oxides, providing a framework for predicting the behavior of 2-(aminooxy)acetonitrile in similar transformations. ias.ac.in

| Reactive Moiety | Reagent/Catalyst Type | Potential Reaction Pathway | Resulting Product Class |

|---|---|---|---|

| Aminooxy (-ONH₂) | Aldehydes/Ketones | Oxime Ligation | Oxime Ethers |

| Nitrile (-C≡N) | Grignard Reagents (e.g., RMgX) | Nucleophilic Addition | Ketones (after hydrolysis) youtube.com |

| Nitrile (-C≡N) | Reducing Agents (e.g., LiAlH₄) | Reduction | Primary Amines libretexts.org |

| Nitrile (-C≡N) | Azides (in [3+2] cycloaddition) | Cycloaddition | Tetrazoles mdpi.com |

| Both | Bifunctional Reagents/Intramolecular Catalyst | Tandem Cyclization | Novel Heterocycles |

Development of Asymmetric and Stereoselective Synthetic Methodologies

Creating chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in pharmaceutical development. The development of asymmetric and stereoselective methods involving 2-(aminooxy)acetonitrile is a promising frontier. While the direct catalytic asymmetric addition of simple acetonitrile (B52724) to aldehydes and imines has been a significant challenge, recent breakthroughs have demonstrated high enantioselectivity using specialized chiral catalysts. nih.govresearchgate.net

For instance, the use of a Ni(II) complex with a chiral biscarbene ligand has enabled the highly enantioselective addition of acetonitrile to aldimines, achieving enantiomeric excesses (ee) often greater than 95%. nih.gov Building on this, future work could involve designing chiral transition-metal catalysts that can coordinate to the aminooxy group of 2-(aminooxy)acetonitrile. This coordination could serve to orient the molecule within the catalyst's chiral pocket, thereby directing the stereochemical outcome of a nucleophilic attack by the cyanomethyl anion on an electrophile.

Another approach involves the use of chiral auxiliaries temporarily attached to the aminooxy group. These auxiliaries would control the stereochemistry of subsequent reactions on the nitrile part of the molecule, after which the auxiliary could be cleaved to yield the enantioenriched product.

| Catalyst System | Electrophile | Key Feature | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Ni(II)-biscarbene complex / tBuOK | Aldimines | Direct catalytic asymmetric addition of acetonitrile pronucleophile. | Avg. >95% | nih.gov |

| Sterically demanding Ni(II)-pincer carbene complex | Aldehydes | Affords highly enantioenriched β-hydroxynitriles. | Over 90% | researchgate.net |

Integration with Modern Synthetic Approaches (e.g., Flow Chemistry, Green Chemistry)

The integration of 2-(aminooxy)acetonitrile chemistry with modern synthetic technologies like flow chemistry and the principles of green chemistry is essential for developing sustainable and efficient processes.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to scale up production by extending run time. nih.govthieme-connect.de Reactions involving potentially unstable intermediates or requiring precise temperature control are particularly well-suited for flow reactors. acs.org The synthesis and subsequent reactions of 2-(aminooxy)acetonitrile could be optimized in flow systems. For example, a multi-step sequence where 2-(aminooxy)acetonitrile is first generated in one reactor and then immediately reacted with another substrate in a second connected reactor could be implemented, minimizing the handling of intermediate compounds. nih.gov

Green Chemistry: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Utilizing 2-(aminooxy)acetonitrile aligns with these principles by offering a building block for atom-economical reactions. Future research should focus on using environmentally benign solvents, developing catalytic reactions to replace stoichiometric reagents, and exploring biocatalytic routes for its synthesis and transformations. The potential for bioremediation of nitrile-containing waste streams using microbial enzymes also represents a green approach to handling byproducts. wisdomlib.org The development of switchable-hydrophilicity solvents could offer a greener method for product extraction and purification in reactions involving aminooxy-nitrile compounds. rsc.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. thieme-connect.de |

| Safety | Large quantities of reagents mixed at once, increasing risk. | Small reaction volume at any given time minimizes risk of thermal runaway. thieme-connect.de |

| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by extending the reaction time ("scale-out"). amazonaws.com |

| Reaction Time | Can be lengthy due to slow heating/cooling and addition rates. | Often significantly shorter due to rapid heating and efficient mixing. acs.org |

Computational Chemistry-Guided Design of Aminooxy-Nitrile Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and reaction pathways. chemrxiv.org Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be applied to 2-(aminooxy)acetonitrile and its derivatives to gain insight into their structure, stability, and reactivity.

MD simulations can be used to study the conformational preferences of aminooxy-nitrile systems and their interactions with solvents or biological macromolecules. nih.govnih.gov This is particularly relevant for designing molecules that can fit into the active site of an enzyme. QM methods, such as DFT, can elucidate reaction mechanisms, predict transition state energies, and explain observed chemo- and regioselectivities. ias.ac.in These computational approaches have been successfully used to improve the thermostability and activity of enzymes like nitrile hydratase, which acts on nitrile substrates. mdpi.comnih.gov This synergy between computational design and experimental work can guide the development of novel catalysts for reactions involving 2-(aminooxy)acetonitrile and predict the properties of new materials derived from it.

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reaction Mechanism and Selectivity Studies | Predicting transition state structures and activation energies; explaining chemoselectivity. ias.ac.in |

| Molecular Dynamics (MD) Simulations | Solvation and Binding Analysis | Understanding solvent effects on reactivity; predicting binding modes and affinities to target proteins. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Bioactive Molecules | Correlating structural features with biological activity to guide the design of new derivatives. |

| Virtual Screening | Discovery of Enzyme Inhibitors | Docking libraries of aminooxy-nitrile derivatives into protein active sites to identify potential hits. mdpi.com |

Expanding the Translational Potential of Aminooxy-Nitrile Chemistry in Chemical Biology Research

The bifunctional nature of 2-(aminooxy)acetonitrile makes it an exceptionally promising tool for chemical biology. This field leverages chemical techniques to study and manipulate biological systems.

The aminooxy group is a premier functional group for bioorthogonal chemistry, allowing for the specific labeling of biomolecules. It reacts selectively with aldehydes and ketones, which can be introduced into proteins or glycans through metabolic or genetic engineering. The resulting oxime bond is highly stable under physiological conditions.

Simultaneously, the nitrile group can act as a "warhead" for covalent inhibitors. nih.gov The electrophilic carbon of the nitrile can react with nucleophilic residues in an enzyme's active site, such as cysteine or serine, to form a stable covalent bond. This irreversible inhibition can provide high potency and a long duration of action. The reactivity of the nitrile can be tuned by modifying the adjacent chemical structure. nih.gov

A molecule like 2-(aminooxy)acetonitrile, therefore, has the potential to function as a bifunctional probe. It could be used in activity-based protein profiling (ABPP), where the nitrile group covalently labels active enzymes, and the aminooxy group serves as a handle for attaching reporter tags (like fluorophores or biotin) for visualization and isolation. This dual functionality could be harnessed to develop novel therapeutic agents that both bind to a target and allow for subsequent imaging or targeted delivery of a secondary payload.

| Application Area | Role of Aminooxy Group (-ONH₂) | Role of Nitrile Group (-C≡N) | Research Goal |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Bioorthogonal handle for reporter tag attachment (e.g., fluorescein-aldehyde). | Covalent warhead to label active site of target enzymes (e.g., cysteine proteases). nih.gov | Identify and profile enzyme activity in complex biological samples. |

| Drug Discovery | Site for linking to a targeting ligand or solubility enhancer. | Covalent inhibitor of a therapeutic target enzyme. | Develop potent and specific covalent drugs. |

| Bioconjugation | Ligation to carbonyl-modified proteins or surfaces. | Can be chemically transformed into other functional groups post-conjugation. | Create well-defined protein-small molecule conjugates. |

| Diagnostic Probes | Attachment of an imaging agent (e.g., PET tracer with an aldehyde). | Covalent binding to a disease-related biomarker. | Develop probes for in vivo imaging of enzyme activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Aminooxy)acetonitrile, and how is its purity validated?

- Synthesis : A widely used approach involves functionalizing aminooxy groups via N-acylation of amines with protected aminooxy acetic acid derivatives (e.g., Boc- or Eei-protected reagents). For example, oxime ligation reactions between aldehydes and aminooxy groups are optimized using activators like HATU and collidine in dry acetonitrile to avoid overacylation .

- Purity Validation : High-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases is recommended for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) are critical for structural confirmation. Reference standards in acetonitrile (e.g., pesticide-free mixtures) ensure calibration accuracy .

Q. How can researchers distinguish 2-(Aminooxy)acetonitrile from structurally similar compounds like 2-(Aminooxy)acetic acid?

- Analytical Differentiation :

- NMR : NMR can identify the nitrile group (~110-120 ppm) in 2-(Aminooxy)acetonitrile, absent in carboxylic acid derivatives like 2-(Aminooxy)acetic acid.

- IR Spectroscopy : The nitrile stretching vibration (~2250 cm) provides a distinct signature compared to carbonyl stretches in acids (~1700 cm) .

Advanced Research Questions

Q. What strategies minimize side reactions (e.g., overacylation) during bioconjugation using 2-(Aminooxy)acetonitrile?

- Optimized Conditions :

- Activators : Use HATU with collidine (20 equivalents) to enhance coupling efficiency while suppressing side reactions.